molecular formula C11H9IO B8686835 3-iodo-2-Naphthalenemethanol CAS No. 129593-44-8

3-iodo-2-Naphthalenemethanol

Cat. No. B8686835
M. Wt: 284.09 g/mol
InChI Key: NHDORICMCOGNOV-UHFFFAOYSA-N
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Patent
US07910592B2

Procedure details

A solution of (3-amino-2-naphthyl)methanol (500 mg, 2.89 mmol) in water (3 mL), acetone (3 mL) and concentrated HCl (1.6 mL) was cooled to 0° C. and a solution of sodium nitrite (219 mg, 3.18 mmol) in water (0.7 mL) was added. The reaction was stirred for 2 h at 0° C. and a solution of potassium iodide (719 mg, 4.33 mmol) and concentrated H2SO4 (0.16 mL) in water (1.2 mL) was added. The reaction mixture was heated at 60° C. for 2-3 h. The reaction mixture was cooled to room temperature and 50% saturated Na2SO3 (30 mL) was added. The mixture was extracted with CH2Cl2 (3×20 mL) and the combined extracts were washed with brine (20 mL), dried (Na2SO4) and concentrated in vacuo to give the crude product. This was purified by flash chromatography (Si, 25×160 mm, 0-40% EtOAc in hexanes gradient) to afford (3-iodo-2-naphthyl)methanol. Rf=0.47 (20% EtOAc/hexanes). 1H NMR (600 MHz, CD3OD): δ 8.35 (s, 1H); 7.91 (s, 1H); 7.81 (d, J=8.0 Hz, 1H); 7.71 (d, J=8.0 Hz, 1H); 7.47-7.42 (m, 2H); 4.69 (s, 2H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
1.6 mL
Type
solvent
Reaction Step One
Quantity
219 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.7 mL
Type
solvent
Reaction Step Two
Quantity
719 mg
Type
reactant
Reaction Step Three
Name
Quantity
0.16 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.2 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[C:3]([CH2:12][OH:13])=[CH:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.N([O-])=O.[Na+].[I-:18].[K+].OS(O)(=O)=O.[O-]S([O-])=O.[Na+].[Na+]>O.CC(C)=O.Cl>[I:18][C:2]1[C:3]([CH2:12][OH:13])=[CH:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2 |f:1.2,3.4,6.7.8|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
NC=1C(=CC2=CC=CC=C2C1)CO
Name
Quantity
3 mL
Type
solvent
Smiles
O
Name
Quantity
3 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
1.6 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
219 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
0.7 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
719 mg
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
0.16 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
1.2 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
[O-]S(=O)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 2 h at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at 60° C. for 2-3 h
Duration
2.5 (± 0.5) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with CH2Cl2 (3×20 mL)
WASH
Type
WASH
Details
the combined extracts were washed with brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude product
CUSTOM
Type
CUSTOM
Details
This was purified by flash chromatography (Si, 25×160 mm, 0-40% EtOAc in hexanes gradient)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
IC=1C(=CC2=CC=CC=C2C1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.